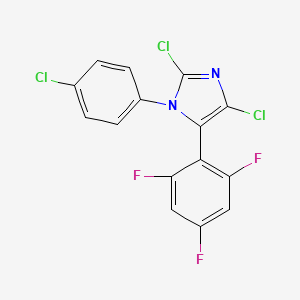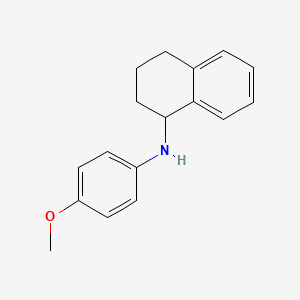
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is a complex organic compound with a structure that includes multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and pH levels to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines .
科学的研究の応用
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules
作用機序
The mechanism by which N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
類似化合物との比較
Similar Compounds
- N1-(Pyridin-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is unique due to its multiple pyridine rings and the specific arrangement of these rings within the molecule. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C24H33N7 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
N-(pyridin-4-ylmethyl)-N',N'-bis[2-(pyridin-4-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H33N7/c1-7-25-8-2-22(1)19-28-13-16-31(17-14-29-20-23-3-9-26-10-4-23)18-15-30-21-24-5-11-27-12-6-24/h1-12,28-30H,13-21H2 |
InChIキー |
FYXDBYNJRCSDTE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNCCN(CCNCC2=CC=NC=C2)CCNCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


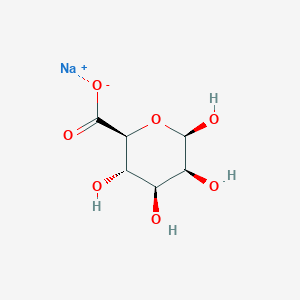
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
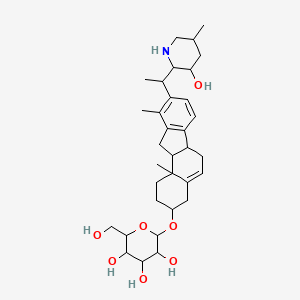

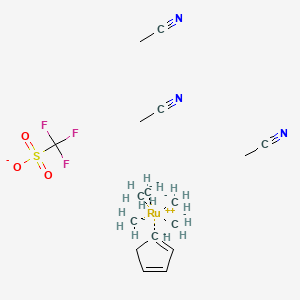

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

